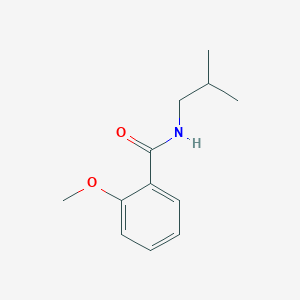
4-Ethyl-N-pyridin-2-yl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-N-pyridin-2-yl-benzenesulfonamide is a chemical compound that has been extensively researched for its potential therapeutic applications. The compound is also known as E2B and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of E2B is not fully understood, but it is believed to inhibit the activity of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in various types of cancer and is involved in tumor growth and metastasis. E2B has been shown to inhibit the activity of CAIX, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects
E2B has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. E2B has also been shown to have neuroprotective effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
E2B has several advantages for lab experiments, including its high purity and stability. The compound is also readily available and can be synthesized using a simple method. However, E2B has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on E2B. One area of research is the development of E2B-based therapies for cancer and inflammation. Another area of research is the investigation of the compound's potential neuroprotective effects in neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of E2B and its potential side effects.
Conclusion
In conclusion, 4-Ethyl-N-pyridin-2-yl-benzenesulfonamide (E2B) is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been synthesized using various methods and has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies. E2B has also been shown to have neuroprotective effects in preclinical studies. Further research is needed to fully understand the mechanism of action of E2B and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of E2B involves the reaction between 4-ethylpyridine-2-sulfonamide and benzene sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain the pure E2B compound.
Aplicaciones Científicas De Investigación
E2B has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies.
Propiedades
Fórmula molecular |
C13H14N2O2S |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
4-ethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-2-11-6-8-12(9-7-11)18(16,17)15-13-5-3-4-10-14-13/h3-10H,2H2,1H3,(H,14,15) |
Clave InChI |
QFKCEHLRISHVQY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 |
Solubilidad |
39.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)



![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B274072.png)

![3-(2-[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-benzothiazol-3(2H)-yl)-1-propanesulfonate](/img/structure/B274075.png)
![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)

![N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide](/img/structure/B274085.png)
![(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274086.png)